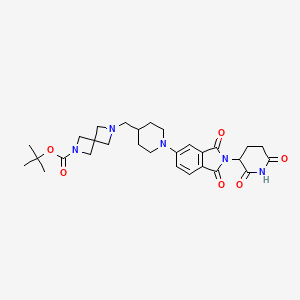
E3 Ligase Ligand-linker Conjugate 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 Ligase Ligand-linker Conjugate 5: is a compound that combines an E3 ligase ligand with a linker. This conjugate is specifically designed to act as a Cereblon ligand, attracting the CRBN protein. It serves as a crucial intermediate in the production of full proteolysis-targeting chimeric molecules (PROTACs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 5 involves the combination of Thalidomide and a specific linker. The preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a stock solution with a concentration of 40 mg/mL. For in vivo formulations, the stock solution is mixed with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve a clear solution .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis of the individual components (Thalidomide and the linker) followed by their conjugation under controlled conditions. The process ensures high purity and yield suitable for research and therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions: E3 Ligase Ligand-linker Conjugate 5 primarily undergoes conjugation reactions to form PROTACs. These reactions involve the formation of a ternary complex with the target protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein .
Common Reagents and Conditions:
Reagents: Thalidomide, specific linker molecules, DMSO, PEG300, Tween 80, ddH2O.
Conditions: Controlled temperature and pH, typically in a laboratory setting.
Major Products: The major product of these reactions is the PROTAC molecule, which facilitates targeted protein degradation.
Aplicaciones Científicas De Investigación
E3 Ligase Ligand-linker Conjugate 5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of specific proteins.
Medicine: Potential therapeutic applications in treating diseases such as cancer, viral infections, and neurodegenerative disorders by targeting disease-relevant proteins for degradation.
Industry: Utilized in drug discovery and development processes to create novel therapeutic agents.
Mecanismo De Acción
E3 Ligase Ligand-linker Conjugate 5 functions by forming a ternary complex with the target protein and the E3 ligase. This complex induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
Comparación Con Compuestos Similares
- Pomalidomide derivatives
- 4-Hydroxythalidomide derivatives
- Lenalidomide derivatives
Uniqueness: E3 Ligase Ligand-linker Conjugate 5 is unique due to its specific design as a Cereblon ligand, which allows it to effectively attract the CRBN protein and facilitate the formation of PROTACs. This specificity and efficiency make it a valuable tool in targeted protein degradation research .
Propiedades
Fórmula molecular |
C29H37N5O6 |
|---|---|
Peso molecular |
551.6 g/mol |
Nombre IUPAC |
tert-butyl 6-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C29H37N5O6/c1-28(2,3)40-27(39)33-16-29(17-33)14-31(15-29)13-18-8-10-32(11-9-18)19-4-5-20-21(12-19)26(38)34(25(20)37)22-6-7-23(35)30-24(22)36/h4-5,12,18,22H,6-11,13-17H2,1-3H3,(H,30,35,36) |
Clave InChI |
MBWIPQJWSVHFIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)
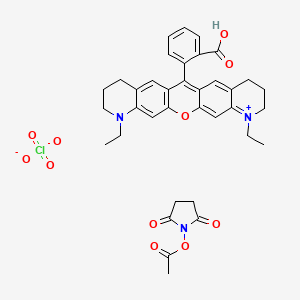

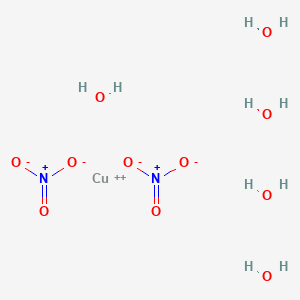

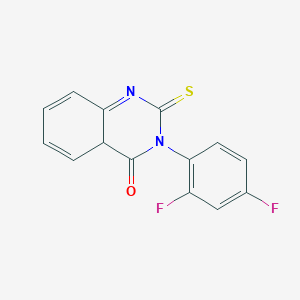

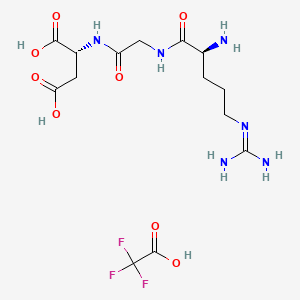
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
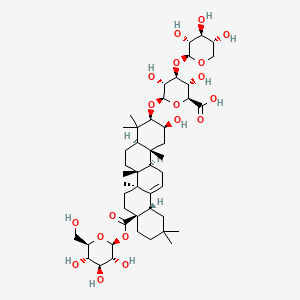
![3H-1,2,4-Triazino[5,6-b]indole-3-thione, 8-bromo-2,5-dihydro-5-methyl-](/img/structure/B15136151.png)
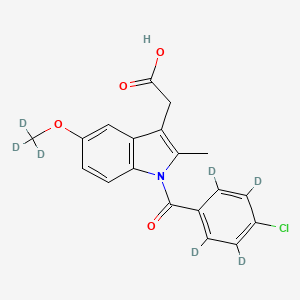
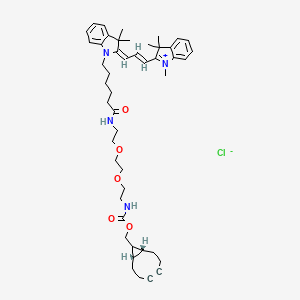
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
